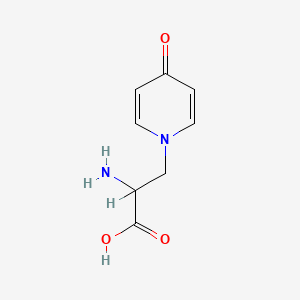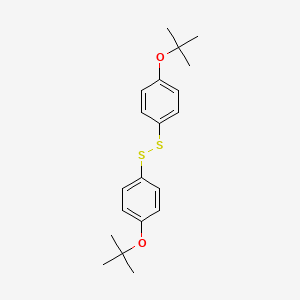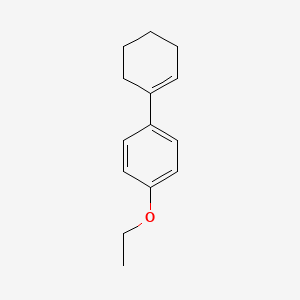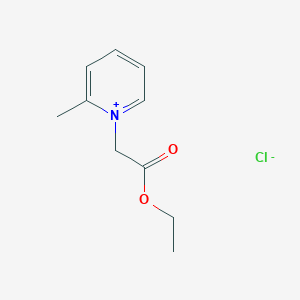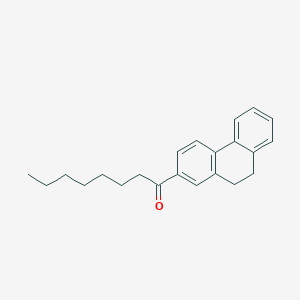
1-(9,10-Dihydrophenanthren-2-YL)octan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9,10-Dihydrophenanthren-2-YL)octan-1-one typically involves the reaction of 9,10-dihydrophenanthrene with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{9,10-Dihydrophenanthrene} + \text{Octanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(9,10-Dihydrophenanthren-2-YL)octan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(9,10-Dihydrophenanthren-2-YL)octan-1-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparación Con Compuestos Similares
1-(9,10-Dihydrophenanthren-2-YL)octan-1-one can be compared with other phenanthrene derivatives, such as:
- 1-(9,10-Dihydrophenanthren-2-YL)ethanone
- 1-(9,10-Dihydrophenanthren-2-YL)propan-1-one
These compounds share a similar phenanthrene core but differ in the length and nature of the alkyl chain attached to the phenanthrene ring. The unique structural features of this compound, such as the longer octanone chain, may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
57323-97-4 |
|---|---|
Fórmula molecular |
C22H26O |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1-(9,10-dihydrophenanthren-2-yl)octan-1-one |
InChI |
InChI=1S/C22H26O/c1-2-3-4-5-6-11-22(23)19-14-15-21-18(16-19)13-12-17-9-7-8-10-20(17)21/h7-10,14-16H,2-6,11-13H2,1H3 |
Clave InChI |
LUSCAKVRLPVBAK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


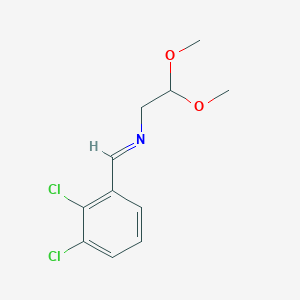
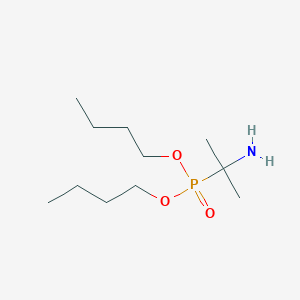
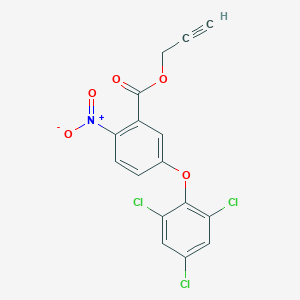
![7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14606930.png)
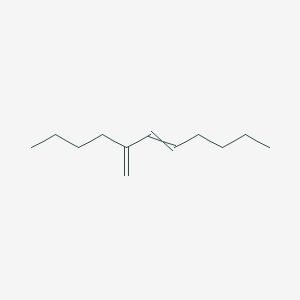
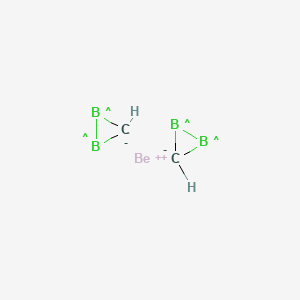
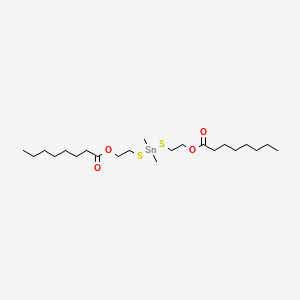

![2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile](/img/structure/B14606954.png)
![1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14606968.png)
